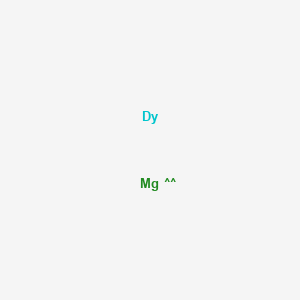
Dysprosium--magnesium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–magnesium (1/1) is a binary compound consisting of dysprosium and magnesium in a 1:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption properties, while magnesium is a lightweight metal with excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium–magnesium (1/1) can be synthesized through high-temperature solid-state reactions. One common method involves mixing dysprosium oxide (Dy2O3) and magnesium oxide (MgO) in stoichiometric amounts, followed by heating the mixture in a reducing atmosphere, such as hydrogen gas, at temperatures around 800-1000°C. This process facilitates the reduction of dysprosium oxide and the formation of the dysprosium–magnesium compound .
Industrial Production Methods: In industrial settings, the production of dysprosium–magnesium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum induction melting process, where dysprosium and magnesium metals are melted together under a vacuum to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound .
化学反応の分析
Types of Reactions: Dysprosium–magnesium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–magnesium (1/1) can react with oxygen at elevated temperatures to form dysprosium oxide and magnesium oxide. This reaction typically occurs at temperatures above 500°C.
Reduction: The compound can be reduced using hydrogen gas at high temperatures to produce elemental dysprosium and magnesium.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy2O3) and magnesium oxide (MgO).
Reduction: Elemental dysprosium (Dy) and magnesium (Mg).
Substitution: Dysprosium chloride (DyCl3) and magnesium chloride (MgCl2).
科学的研究の応用
Dysprosium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium-based materials and as a catalyst in various chemical reactions.
Biology: Dysprosium–magnesium (1/1) is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Research is ongoing to explore the use of dysprosium–magnesium (1/1) in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, particularly in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are essential components in electric vehicles and wind turbines
作用機序
The mechanism by which dysprosium–magnesium (1/1) exerts its effects is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which contributes to the compound’s strong magnetic behavior. In applications such as MRI contrast agents, the magnetic properties of dysprosium–magnesium (1/1) enhance the contrast between different tissues, improving the quality of the imaging .
類似化合物との比較
Dysprosium–calcium (1/1): Similar to dysprosium–magnesium (1/1), this compound also exhibits strong magnetic properties but has different mechanical characteristics due to the presence of calcium.
Dysprosium–aluminum (1/1): This compound is used in high-temperature applications due to its excellent thermal stability.
Dysprosium–zinc (1/1): Known for its unique electronic properties, this compound is studied for potential use in electronic devices .
Uniqueness of Dysprosium–Magnesium (1/1): Dysprosium–magnesium (1/1) stands out due to its combination of high magnetic susceptibility and lightweight properties. This makes it particularly valuable in applications where both magnetic performance and weight reduction are critical, such as in aerospace and automotive industries .
特性
CAS番号 |
12159-27-2 |
|---|---|
分子式 |
DyMg |
分子量 |
186.81 g/mol |
IUPAC名 |
dysprosium;magnesium |
InChI |
InChI=1S/Dy.Mg |
InChIキー |
JFXJJAXYELOILB-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



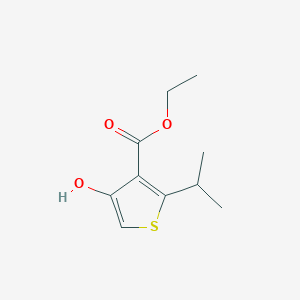
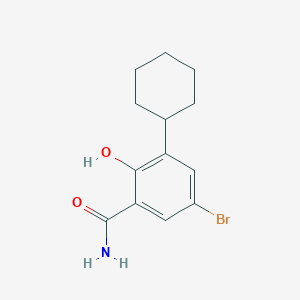
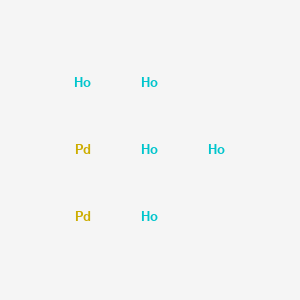

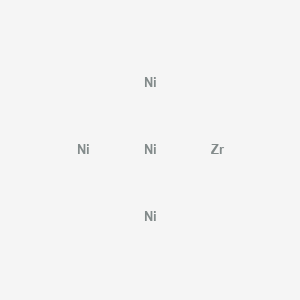
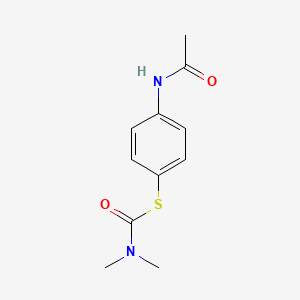


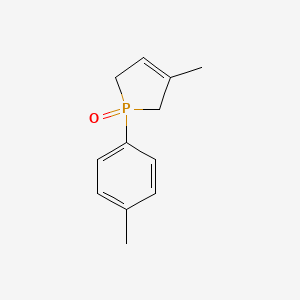


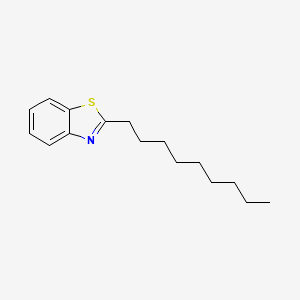
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
